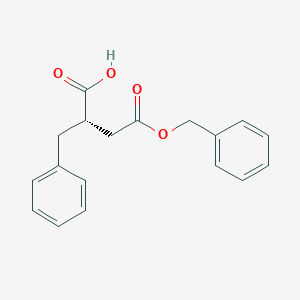

(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C18H18O4 |

|---|---|

Molekulargewicht |

298.3 g/mol |

IUPAC-Name |

(2S)-2-benzyl-4-oxo-4-phenylmethoxybutanoic acid |

InChI |

InChI=1S/C18H18O4/c19-17(22-13-15-9-5-2-6-10-15)12-16(18(20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,21)/t16-/m0/s1 |

InChI-Schlüssel |

IXRANBYGBCKBMM-INIZCTEOSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CC(CC(=O)OCC2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Reaction of (S)-3-Benzyldihydrofuran-2,5-dione and Isoindole Derivatives

One efficient method reported involves the reaction of (S)-3-benzyldihydrofuran-2,5-dione with (3aR,7aS)-octahydro-1H-isoindole hydrochloride in an organic solvent such as methylene chloride. This reaction produces (S)-mitiglinide and the target compound (S)-2-benzyl-4-(benzyloxy)-4-oxobutanoic acid, along with an undesired regioisomer. The process includes:

- Mixing the starting compounds in a molar ratio close to 1:1.

- Refluxing the mixture in an organic solvent.

- Isolating the desired product by exploiting differences in solubility and reactivity between the regioisomers.

- Recycling the by-product regioisomer through repeated reflux cycles to increase yield.

This method yields the target compound with high purity and good overall yield, and the by-product can be converted back to the desired product, improving process efficiency.

Alkylation of (S)-2-Amino-4-(benzyloxy)-4-oxobutanoic Acid Hydrochloride

Another approach involves the alkylation of (S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid hydrochloride with benzyl chloride in the presence of sodium carbonate in methanol. The key steps include:

- Dissolving the amino acid hydrochloride salt in methanol.

- Adding sodium carbonate to neutralize and facilitate the reaction.

- Slowly adding benzyl chloride dropwise at room temperature.

- Stirring the reaction mixture for an extended period (e.g., 12 hours) to ensure complete alkylation.

- Neutralizing the reaction mixture with dilute hydrochloric acid.

- Extracting the product with ethyl acetate and washing with water.

- Concentrating the organic layer to obtain crude (S)-2-benzyl-4-(benzyloxy)-4-oxobutanoic acid.

This method provides yields around 80.6% and is straightforward, making it suitable for preparative scale synthesis.

β-Keto Ester Enolate Alkylation and Halogenation Route

A more complex route involves:

- Reacting a compound of formula (I) with an alkali metal enolate of an acetate to form a β-keto ester intermediate (formula II).

- Halogenation of the β-keto ester at the 2-position using a halogenating agent to form a 4-amino-3-oxo-2-halogenobutanoic acid ester derivative (formula III).

- Hydrolyzing and decarboxylating the halogenated intermediate to yield the target compound.

Key parameters for this method:

- Reaction temperatures range from -100°C to room temperature, typically optimized between -75°C and -30°C.

- Solvents include tetrahydrofuran, hexane, toluene, or mixtures thereof.

- Reaction times vary from 5 to 60 minutes.

- Purification is achieved by silica-gel column chromatography.

This method allows for precise control of stereochemistry and functional group transformations, suitable for complex synthetic schemes.

Data Table Summarizing Preparation Methods

Detailed Research Findings and Notes

The first method (patent WO2013189829A1) emphasizes the importance of solvent choice and temperature control to maximize the yield of (S)-mitiglinide and the target compound. The process benefits from the ability to recycle the undesired regioisomer, which otherwise would reduce overall efficiency.

The alkylation method (patent US8710255) demonstrates that the reaction proceeds efficiently at room temperature in methanol with sodium carbonate as a base. The reaction time of 12 hours ensures complete conversion, and the product is isolated by standard liquid-liquid extraction and concentration. This method can be adapted for various analogs by changing the starting amino acid derivative.

The β-keto ester enolate method (patent EP1097919A2) provides a versatile synthetic route that allows for the introduction of halogen atoms at specific positions, enabling further functionalization. The reaction conditions require careful temperature control to avoid side reactions, and purification by chromatography is essential for isolating the desired compound.

The stereochemical integrity of the (S)-configuration is maintained throughout these processes by using chiral starting materials or chiral catalysts, ensuring the biological activity of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to form derivatives.

Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The benzyl and benzyloxy groups can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Solvents: Toluene, dichloromethane (DCM), ethanol

Major Products Formed

The major products formed from these reactions include various derivatives of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid, such as alcohols, esters, and substituted benzyl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticonvulsant Activity

Recent studies have indicated that derivatives of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid exhibit potent anticonvulsant properties. A focused series of compounds derived from this structure demonstrated significant efficacy in mouse seizure models, including maximal electroshock and 6 Hz seizures. The modifications introduced in these derivatives aimed to enhance their antiseizure activity while minimizing central nervous system-related side effects. Notably, the introduction of a 4-benzyloxy-benzyl moiety has shown promise in improving therapeutic outcomes .

Synthesis of Intermediates for Drug Development

The compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including those targeting HIV protease inhibitors. Its structural features facilitate the production of optically active derivatives that are essential for developing effective antiviral agents. The synthesis processes often involve reactions with alkali metal enolates, leading to compounds that can be further modified into therapeutically relevant structures .

Biochemical Applications

Enzyme Modulation

(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid and its derivatives have been explored as modulators of glutamate transporters. Studies indicate that certain derivatives act as positive allosteric modulators, enhancing glutamate uptake in glial cells. This mechanism is critical for developing treatments for neurological disorders characterized by dysregulated glutamate signaling .

Cosmetic Formulations

In the cosmetic industry, compounds similar to (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid have been investigated for their potential as active ingredients in skin care formulations. Their ability to influence rheological properties and enhance skin hydration makes them valuable in developing effective topical products .

Anticonvulsant Efficacy

A study published in 2024 detailed the synthesis and evaluation of a series of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid derivatives. The research highlighted their effectiveness across multiple seizure models, demonstrating a clear structure-activity relationship that could inform future drug design efforts aimed at epilepsy treatment .

Drug Development Intermediates

Another significant application is illustrated through the synthesis of 4-amino-3-oxo-butanoic acid esters from (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid. These intermediates have been crucial in developing several HIV protease inhibitors, showcasing the compound's versatility as a building block in pharmaceutical chemistry .

Wirkmechanismus

The mechanism of action of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

- Structure : Replaces the 4-benzyloxy group with a tert-butoxy group.

- Molecular Formula : C₁₅H₂₀O₄ (MW: 264.32) .

- Key Differences :

- Applications : Used in the synthesis of protein degraders and as a component in antidiabetic formulations (e.g., combined with thiazolidinediones) .

- Physicochemical Properties :

4-(Benzyloxy)-4-oxobutanoic Acid

- Structure : Lacks the 2-benzyl group.

- Molecular Formula : C₁₁H₁₂O₅ (MW: 224.21) .

- Key Differences :

- Absence of the 2-benzyl group reduces steric bulk, increasing reactivity in esterification and amidation reactions.

- Lower molecular weight improves solubility in polar solvents.

- Applications : Intermediate in synthesizing peptide-alkoxyamine drugs (e.g., antischistosomiasis agents) .

2-Benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic Acid

2-Benzyl-4-(4-fluorophenyl)-4-oxobutanoic Acid

- Structure : Features a 4-fluorophenyl group at the 4-position.

- Molecular Formula : C₁₇H₁₅FO₃ (MW: 298.30) .

- Key Differences :

Structural-Activity Relationship (SAR) Analysis

Biologische Aktivität

(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

The compound is synthesized through a multi-step process involving the reaction of benzyl and benzyloxy groups with 4-oxobutanoic acid derivatives. The structural formula can be represented as follows:

This compound exhibits a molecular weight of 260.29 g/mol and is characterized by its unique functional groups that contribute to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that (S)-2-benzyl-4-(benzyloxy)-4-oxobutanoic acid exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid | Staphylococcus aureus | 12 |

| (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid | Enterococcus faecium | 15 |

These results indicate that the compound has a significant inhibitory effect on bacterial growth, suggesting its potential use in treating bacterial infections.

2. Anticancer Activity

The anticancer properties of (S)-2-benzyl-4-(benzyloxy)-4-oxobutanoic acid have been evaluated in several studies. It has shown cytotoxic effects on various cancer cell lines, including liver and breast cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness as a potential anticancer agent.

The biological activity of (S)-2-benzyl-4-(benzyloxy)-4-oxobutanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation, thereby reducing cancer cell viability.

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to programmed cell death.

- Antioxidant Properties : The presence of benzyloxy groups enhances the antioxidant capacity, which may contribute to its protective effects against oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, (S)-2-benzyl-4-(benzyloxy)-4-oxobutanoic acid was tested against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial load when treated with the compound compared to untreated controls.

Case Study 2: Cancer Cell Line Assessment

A series of experiments were conducted using HepG2 liver cancer cells treated with varying concentrations of (S)-2-benzyl-4-(benzyloxy)-4-oxobutanoic acid. The findings indicated a dose-dependent decrease in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.